molecular formula C16H9F3O3 B15335066 2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione

2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione

Cat. No.: B15335066
M. Wt: 306.23 g/mol
InChI Key: TYTAHEFLGPYKKZ-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and properties It features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the indene-1,3-dione core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the indene-1,3-dione moiety to dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The indene-1,3-dione moiety can participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione
  • 2-[3-(Trifluoromethoxy)phenyl]-1H-indene-2,3-dione
  • 2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,2(2H)-dione

Uniqueness

2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to similar compounds .

Properties

Molecular Formula

C16H9F3O3

Molecular Weight

306.23 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]indene-1,3-dione

InChI

InChI=1S/C16H9F3O3/c17-16(18,19)22-10-5-3-4-9(8-10)13-14(20)11-6-1-2-7-12(11)15(13)21/h1-8,13H

InChI Key

TYTAHEFLGPYKKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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